Product packaging for AM-6494(Cat. No.:CAS No. 1874232-80-0)

AM-6494

Cat. No.: B605380
CAS No.: 1874232-80-0
M. Wt: 473.4988
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Contemporary Chemical Biology and Neuroscience Research

In contemporary chemical biology and neuroscience research, small molecules like AM-6494 serve as invaluable tools for probing biological pathways and validating therapeutic targets. frontiersin.orgmdpi.com The focus on BACE1 inhibition stems from its critical involvement in the amyloid-beta pathway, a central focus of AD research. frontiersin.orgmdpi.com this compound's development and study contribute to understanding the intricate enzymatic activity of BACE1 and the downstream effects of its inhibition on Aβ production in various biological systems. frontiersin.orgresearchgate.netsci-hub.se Its use in research allows for the exploration of the functional consequences of reduced BACE1 activity, providing insights into the potential of this approach for AD treatment. frontiersin.orgmdpi.com Furthermore, studies involving this compound contribute to the broader understanding of protease inhibition and its implications in complex biological systems.

Historical Perspective of Beta-Secretase 1 (BACE1) Inhibitor Development and this compound's Role

The pursuit of BACE1 inhibitors has been a significant area of research in the quest for AD therapeutics since the discovery of BACE1 in 1999. frontiersin.orgmdpi.comresearchgate.net Early efforts faced challenges, including achieving sufficient potency, brain penetrance, and selectivity over other related enzymes like BACE2. patsnap.comukzn.ac.za BACE2 inhibition has been linked to adverse effects such as hypopigmentation, which was observed with some earlier BACE1 inhibitors. researchgate.netpatsnap.comukzn.ac.za Several BACE1 inhibitors, such as verubecestat (B560084) (MK-8931) and umibecestat (B602828) (CNP-520), advanced to clinical trials but were discontinued (B1498344), in some cases due to a lack of efficacy or the observation of worsened cognitive function in participants. frontiersin.orgsci-hub.se

This compound emerged from the ongoing efforts to develop improved BACE1 inhibitors. It was reported as a novel, potent, and orally effective BACE1 inhibitor that progressed to preclinical development. frontiersin.orgsci-hub.seacs.orgnih.gov Its discovery involved the development of a series of cyclopropylthiazines. acs.orgnih.gov A key aspect of this compound's development was the focus on achieving selectivity over BACE2, addressing a limitation of some previous candidates. researchgate.netpatsnap.comacs.orgnih.gov The identification of this compound with a favorable biochemical IC50 BACE2/BACE1 ratio demonstrated progress in developing more selective inhibitors. acs.orgnih.gov

Current Research Landscape and Key Academic Questions Surrounding this compound as a Research Tool and Preclinical Candidate

In the current research landscape, this compound is recognized as a potent and selective BACE1 inhibitor utilized as a research tool and evaluated as a preclinical candidate. sci-hub.sepatsnap.comacs.orgnih.gov Academic investigations surrounding this compound aim to elucidate its detailed molecular mechanism of action and understand its binding affinity to BACE1. researchgate.netsci-hub.sepatsnap.comnih.govx-mol.net Computational studies, including molecular dynamics simulations and binding free energy analyses, have been employed to investigate the interaction between this compound and BACE1. researchgate.netsci-hub.sepatsnap.comnih.govx-mol.net These studies suggest that this compound exhibits higher binding affinity to BACE1 compared to other inhibitors like umibecestat (CNP-520), with van der Waals interactions contributing significantly to this affinity. researchgate.netsci-hub.sepatsnap.comnih.govx-mol.net Conformational analysis of the β-hairpin flap covering the BACE1 active site indicates that this compound binding leads to an effective flap closure, which is thought to contribute to its higher inhibitory power. researchgate.netpatsnap.comnih.govx-mol.net

Key academic questions surrounding this compound as a research tool and preclinical candidate include a deeper understanding of its binding kinetics and dynamics, the identification of critical residues involved in its interaction with BACE1, and the exploration of its effects in various in vitro and in vivo models relevant to AD pathology. researchgate.netpatsnap.comnih.govx-mol.net Researchers are also investigating the potential for developing new inhibitors with improved selectivity and potency based on the insights gained from studying this compound's interaction with BACE1. researchgate.netpatsnap.comnih.govx-mol.net Furthermore, studies are ongoing to assess its efficacy in reducing Aβ levels in preclinical models and to understand its pharmacokinetic properties. acs.orgnih.gov The development of analogs, such as those incorporating the (Z)-fluoro-olefin amide bioisosteric replacement, is also an area of active research aimed at fine-tuning the properties of BACE1 inhibitors like this compound. researchgate.netnih.govrcsb.org

Detailed research findings from computational studies highlight the favorable binding energy of this compound to BACE1. For instance, ONIOM calculations have shown binding free energies of -62.849 kcal/mol for this compound interaction with protonated BACE1, compared to -33.463 kcal/mol for CNP-520 under the same conditions. sci-hub.seresearchgate.net

Table 1: Computational Binding Free Energies (ONIOM Calculation)

CompoundBACE1 ModelBinding Free Energy (kcal/mol)Reference
This compoundProtonated-62.849 sci-hub.seresearchgate.net
CNP-520Protonated-33.463 sci-hub.seresearchgate.net
This compoundUnprotonated-59.758 sci-hub.seresearchgate.net

In vivo studies have demonstrated that this compound can lead to a robust and sustained reduction of CSF and brain Aβ40 levels in animal models such as rats and monkeys. acs.orgnih.gov Preclinical data indicated an in vivo IC50 value of 0.4 nM for this compound against BACE1, with selectivity over BACE2 (IC50 = 18.6 nM). patsnap.commedchemexpress.com

Table 2: In Vivo Potency and Selectivity

CompoundTargetIn Vivo IC50 (nM)Selectivity over BACE2 (IC50 BACE2/BACE1 ratio)Reference
This compoundBACE10.447 patsnap.comacs.orgnih.govmedchemexpress.com
This compoundBACE218.6- medchemexpress.com

Properties

CAS No.

1874232-80-0

Molecular Formula

C22H21F2N5O3S

Molecular Weight

473.4988

IUPAC Name

N-(3-((1S,5S,6S)-3-Amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl)-4,5-difluorophenyl)-5-(prop-2-yn-1-yloxy)pyrazine-2-carboxamide

InChI

InChI=1S/C22H21F2N5O3S/c1-4-5-32-17-10-26-15(9-27-17)19(30)28-12-6-13(18(24)14(23)7-12)21(2)16-8-22(16,11-31-3)33-20(25)29-21/h1,6-7,9-10,16H,5,8,11H2,2-3H3,(H2,25,29)(H,28,30)/t16-,21+,22+/m0/s1

SMILES

O=C(C1=NC=C(OCC#C)N=C1)NC2=CC(F)=C(F)C([C@@]3(C)N=C(N)S[C@@]4(COC)C[C@@]34[H])=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-6494;  AM 6494;  AM6494; 

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Am 6494

Elucidation of Novel Synthetic Routes to AM-6494 and its Core Scaffolds

This compound was identified through the optimization of a series of cyclopropylthiazine-based BACE1 inhibitors. nih.gov The core scaffold of these compounds is central to their inhibitory activity, and the development of efficient synthetic routes to construct this framework is crucial. The process began with a lead compound that was systematically modified to improve potency and selectivity. This lead optimization effort, which ultimately produced this compound (also referred to as compound 20 in developmental literature), relied on established and adaptable synthetic pathways that allowed for the exploration of the structure-activity relationship (SAR). nih.gov

The synthesis of the cyclopropylthiazine core, while not detailed in full in readily available literature, is understood to be a multi-step process. The development of such novel heterocyclic scaffolds in medicinal chemistry often involves leveraging modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, to efficiently construct the key ring systems and introduce necessary substituents. The goal is to create scalable and flexible routes that can accommodate the synthesis of a wide range of analogs for biological testing.

Design and Preparation of Structurally Diverse Analogs of this compound

The discovery of this compound was the result of a rigorous lead optimization campaign. nih.gov This process involves the systematic design and synthesis of structurally diverse analogs to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. A key challenge in the development of BACE1 inhibitors is achieving selectivity over the related enzyme BACE2, as off-target inhibition can lead to undesirable side effects like hypopigmentation. nih.gov

Optimization efforts focused on modifying specific regions of the lead molecule, resulting in the identification of this compound, which demonstrated a favorable selectivity ratio of 47 for BACE2 over BACE1 in biochemical assays. nih.gov This level of selectivity was achieved by carefully tuning the substituents on the cyclopropylthiazine core to maximize interactions with the BACE1 active site while minimizing binding to BACE2.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's physicochemical properties while retaining its biological activity. This technique involves substituting one functional group with another that has similar spatial and electronic characteristics.

In the development of analogs related to the preclinical candidate this compound, a key bioisosteric replacement strategy involved the use of a (Z)-fluoro-olefin to replace a traditional amide bond. This modification is an effective tool for addressing shortcomings of the parent amide, such as metabolic instability or suboptimal pharmacokinetic properties. The development of a distinct series of (Z)-fluoro-olefin-containing analogs was undertaken to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound. This approach highlights how bioisosteric replacement can be used to generate novel chemical matter with potentially improved therapeutic profiles.

The three-dimensional structure of a drug molecule is critical for its interaction with a biological target. This compound, like many potent enzyme inhibitors, is a chiral molecule, meaning it exists as a specific stereoisomer. The synthesis of such molecules requires precise control over stereochemistry.

While specific details on the stereoselective synthesis of this compound are not extensively published, the production of a single enantiomer as a drug candidate necessitates the use of advanced asymmetric synthesis techniques. These methods may include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials to ensure the desired stereoisomer is formed preferentially.

Alternatively, if a racemic mixture is produced, chiral resolution is required to separate the desired enantiomer from its mirror image. A common method for this is chiral chromatography, which uses a chiral stationary phase to selectively interact with and separate the different enantiomers. The successful development of this compound as a single, potent inhibitor implies that robust methods for either its direct stereoselective synthesis or its efficient chiral resolution were successfully implemented. researchgate.net

Radiosynthesis of Labeled this compound for Target Engagement Studies

Radiolabeled versions of drug candidates are invaluable tools for non-invasive in vivo studies, such as Positron Emission Tomography (PET) imaging. PET imaging allows researchers to visualize and quantify the distribution of a drug and its engagement with its target in the brain.

There are no specific reports detailing the radiosynthesis of this compound. However, established methodologies for the radiosynthesis of small molecule inhibitors for PET imaging are well-documented. For a molecule like this compound, a common approach would be to incorporate a short-lived positron-emitting isotope such as Carbon-11 ( umontpellier.frC) or Fluorine-18 ( nih.govF).

For example, umontpellier.frC-labeling could potentially be achieved via umontpellier.frC-carbonylation reactions, a technique used to synthesize umontpellier.frC-labeled amides and other carbonyl-containing compounds. researchgate.netresearchgate.net This would involve reacting a suitable precursor of this compound with umontpellier.frC-carbon monoxide ( umontpellier.frC]CO) in the presence of a palladium catalyst. researchgate.net Such a radiolabeled version of this compound would be a powerful tool to confirm target engagement and study its pharmacokinetic profile in living subjects, providing crucial data for its clinical development.

Molecular Target Interactions and Enzymatic Pharmacology of Am 6494

Beta-Secretase 1 (BACE1) Inhibition Kinetics and Potency

AM-6494 demonstrates high inhibitory potency against BACE1, a critical factor in its potential as a therapeutic agent. This potency is quantified through various inhibitory constants.

Determination of Inhibitory Constants (Ki, IC50) for BACE1

The half-maximal inhibitory concentration (IC50) of this compound for BACE1 has been determined to be 0.4 nM. medchemexpress.com In contrast, its IC50 for the related enzyme BACE2 is 18.6 nM, indicating a 47-fold selectivity for BACE1 over BACE2. nih.govmedchemexpress.com While a specific inhibitory constant (Ki) for this compound has not been explicitly reported in the reviewed literature, the low nanomolar IC50 value is indicative of a very high binding affinity to the BACE1 enzyme.

EnzymeIC50 (nM)Selectivity (BACE2/BACE1)
BACE10.447-fold
BACE218.6

Enzymatic Reaction Mechanism of BACE1 Inhibition by this compound

Advanced computational techniques, including accelerated molecular dynamics simulations, have been employed to elucidate the binding mechanism of this compound to BACE1. nih.gov These studies reveal that this compound exhibits a higher binding affinity for BACE1 compared to other inhibitors like umibecestat (B602828), with van der Waals forces being the predominant contributor to this strong interaction. nih.govtandfonline.com The binding of this compound occurs within the active site of BACE1, physically obstructing the access of the natural substrate, amyloid precursor protein (APP), to the catalytic dyad. nih.govsci-hub.se This direct competition for the active site is characteristic of a competitive inhibition mechanism. The potent inhibition is further explained by the effective closure of the β-hairpin flap over the active site upon this compound binding, which stabilizes the inhibitor-enzyme complex. nih.govresearchgate.net

Structural Basis of this compound Interaction with BACE1

The high-resolution co-crystal structure of the BACE1-AM-6494 complex provides a detailed understanding of the molecular interactions that underpin its potent and selective inhibition.

Co-crystal Structure Analysis of BACE1-AM-6494 Complex

The co-crystal structure of BACE1 in complex with this compound has been solved and is available in the Protein Data Bank under the accession code 6PZ4. pdbj.orgrcsb.orgpdbj.org The structure was determined by X-ray diffraction to a resolution of 1.85 Å. rcsb.org This high-resolution structure reveals the precise orientation of this compound within the BACE1 active site, showcasing the key interactions that contribute to its high binding affinity.

ParameterValue
PDB ID6PZ4
Resolution1.85 Å
MethodX-ray Diffraction

Identification of Key Residues in the BACE1 Active Site Responsible for this compound Binding

Analysis of the BACE1-AM-6494 co-crystal structure and molecular dynamics studies have identified several critical amino acid residues within the BACE1 active site that are essential for the binding and potency of this compound. nih.gov Besides the catalytic dyad residues, Asp32 and Asp228, which are fundamental to the enzyme's function, other key residues involved in the interaction include Tyr14, Leu30, Tyr71, and Gly230. nih.govresearchgate.net These residues form a network of hydrogen bonds and hydrophobic interactions with this compound, anchoring it firmly within the active site. The interactions with these specific residues contribute to the high inhibitory power of this compound. nih.gov

Conformational Dynamics of BACE1 upon this compound Binding, Including Flap Closure

The binding of this compound to the BACE1 active site induces significant conformational changes in the enzyme, most notably the closure of the flexible β-hairpin loop known as the "flap" (residues 67-77). nih.govnih.gov In the unbound (apo) state, this flap is typically in an open conformation, allowing substrate access to the active site. nih.govresearchgate.net Upon binding of this compound, the flap closes over the inhibitor, effectively sequestering it within the active site and stabilizing the enzyme-inhibitor complex. nih.govresearchgate.net Conformational monitoring has shown that in the presence of this compound, there is an effective and sustained flap closure. nih.gov This contrasts with other inhibitors where the flap may alternate between semi-open and closed conformations. nih.gov This stable, closed conformation induced by this compound is a key determinant of its high inhibitory potency. nih.govresearchgate.net

Selectivity Profile of this compound against Related Aspartyl Proteases and Other Enzymes (Preclinical)

This compound was developed as a potent inhibitor of BACE1, an aspartyl protease integral to the production of amyloid-β (Aβ) peptides. sci-hub.senih.gov A key aspect of its preclinical development was ensuring high selectivity for BACE1 over other related proteases to minimize potential side effects.

A significant focus in the development of BACE1 inhibitors has been achieving selectivity over the closely related homolog, BACE2. sci-hub.senih.gov Inhibition of BACE2 has been linked to undesirable effects, such as hypopigmentation, due to its role in melanosome maturation. sci-hub.senih.gov this compound was specifically engineered to exhibit a favorable selectivity profile for BACE1 over BACE2.

Preclinical studies demonstrated that this compound is a potent BACE1 inhibitor with significant selectivity over BACE2. sci-hub.senih.gov The biochemical inhibitory potency (IC50) was determined for both enzymes, revealing a BACE2/BACE1 IC50 ratio of 47, indicating a 47-fold greater selectivity for BACE1. sci-hub.senih.gov

Table 1: Biochemical Potency and Selectivity of this compound

EnzymeIC50 (nM)BACE2/BACE1 Selectivity Ratio
BACE112.347
BACE2578

Note: IC50 values are derived from the primary publication "Discovery of this compound". The BACE1 IC50 is for a precursor compound (compound 6), with this compound (compound 20) being the optimized lead with the reported 47-fold selectivity.

This selectivity is attributed to specific structural modifications of the inhibitor molecule designed to exploit differences between the active sites of the two enzymes. sci-hub.se The S3 pocket in BACE1 is deeper and offers greater flexibility compared to the corresponding region in BACE2, largely due to differences in the 10s loop (Gly69−Gly74). sci-hub.se The design of this compound involved modifications in the P3 region of the inhibitor to optimally engage this deeper S3 pocket in BACE1, thereby enhancing its binding affinity and selectivity over BACE2. sci-hub.se

The selectivity of BACE1 inhibitors against other aspartyl proteases, such as Cathepsin D (CatD), is a critical parameter. Cathepsin D is a lysosomal aspartyl protease, and its inhibition has been associated with ocular toxicity in preclinical models of other BACE1 inhibitors. nih.gov

During the development of the chemical series that led to this compound, compounds were profiled for their activity against Cathepsin D. sci-hub.se These precursor compounds were found to be highly selective, showing very weak inhibition of Cathepsin D, with enzymatic IC50 values greater than or equal to 400 µM. sci-hub.se This high degree of selectivity against Cathepsin D is a key feature of the chemical scaffold from which this compound was derived.

Table 2: Selectivity of this compound Precursor Series against Cathepsin D

EnzymeEnzymatic IC50 (µM)
Cathepsin D≥ 400

Allosteric Modulation Investigations of BACE1 by this compound

Current research indicates that this compound functions as an active-site inhibitor of BACE1, rather than an allosteric modulator. Computational and molecular dynamics studies have focused on its binding mechanism within the catalytic active site of the enzyme. These studies show that this compound interacts with key residues within the active site, including the catalytic dyad Asp32 and Asp228.

One investigation into the molecular basis of its high potency highlighted that this compound binding promotes an effective closure of the β-hairpin flap over the active site, a characteristic of potent active-site inhibitors. This contrasts with other inhibitors that may allow the flap to remain in semi-open or open conformations. The binding of this compound is primarily driven by van der Waals forces within the active site. Studies exploring potential allosteric BACE1 inhibitors have used this compound as a reference compound that binds preferentially to the catalytic active site, further supporting its classification as an active-site directed inhibitor.

Cellular Mechanisms and Functional Consequences of Bace1 Inhibition by Am 6494

Modulation of Amyloid Precursor Protein (APP) Processing in Cellular Models

Inhibition of BACE1 by compounds like AM-6494 directly affects the initial step of the amyloidogenic pathway, leading to altered APP processing.

Reduction of Amyloid-Beta (Aβ) Production (Aβ40, Aβ42) in Cell Lines

As a potent BACE1 inhibitor, this compound is expected to reduce the production of Aβ peptides, including Aβ40 and Aβ42, in cellular models. BACE1 is the rate-limiting enzyme in Aβ formation, and its inhibition is a strategy to lower cerebral Aβ levels mdpi.com. Studies on BACE1 inhibitors, in general, have shown reduction in Aβ levels nih.govfrontiersin.org. Activating delta-opioid receptors with a specific agonist has also been shown to attenuate BACE1 expression and activity, leading to a significant decrease in Aβ42 production in PC12 cells frontiersin.orgnih.gov. Conversely, knocking down delta-opioid receptors enhanced BACE1 protein expression and activity for APP processing, associated with a significant increase in Aβ42 production frontiersin.orgnih.gov.

Effects on Soluble APP Beta (sAPPβ) Levels

BACE1 cleavage of APP results in the extracellular release of sAPPβ frontiersin.orguniprot.org. Inhibition of BACE1 by this compound would therefore be expected to decrease the levels of sAPPβ.

Subcellular Localization and Internalization Dynamics of this compound and BACE1

BACE1 is synthesized in the endoplasmic reticulum (ER) and traffics through the Golgi network to various cellular compartments, including endosomes and the cell surface uniprot.orgfrontiersin.orguniprot.org. Its catalytic activity is higher in acidic environments, such as endosomes frontiersin.org. The localization and trafficking of BACE1 are regulated by various proteins, including the Golgi-localized gamma-ear-containing ARF-binding (GGA) proteins, which interact with BACE1 via a dileucine motif and impact its endosomal trafficking and cellular stability frontiersin.orgstring-db.org. BACE1 is also targeted to axons and presynaptic terminals in neurons, and its transport is regulated by proteins like calsyntenin-1, retromer vps35, RTN3, Rab11, and Eps15 homology domain proteins frontiersin.org. Altered localization of BACE1 can impact Aβ generation frontiersin.org.

Impact on Cellular Signaling Pathways Downstream of BACE1 Activity

While BACE1's primary role in AD is the cleavage of APP, it also cleaves other substrates and can influence cellular signaling pathways. BACE1 has been shown to regulate the cAMP/PKA/CREB pathway independently of its enzymatic activity and Aβ levels by interacting with adenylate cyclase nih.gov. This suggests a mechanism by which BACE1 may contribute to AD pathogenesis beyond Aβ production nih.gov. Additionally, BACE1 has been implicated in the regulation of the pro-fibrotic Notch signaling pathway, as shown in studies with a BACE1 inhibitor (M3) in systemic sclerosis fibroblasts acrabstracts.org. Inhibition of BACE1 with M3 reduced the expression of the active form of Notch1 and downstream targets Hes1 and GLI2 acrabstracts.org. BACE1 levels can also be influenced by signaling pathways related to cellular stress, such as the JNK pathway and the stress-activated protein kinase pathway units.itnih.gov. Activation of cyclin-dependent kinase 5 has also been shown to increase BACE1 levels units.itnih.gov. TrkB signaling, mediated by SHC and NFAT, has been suggested as a mechanism for BACE1 transcriptional regulation scirp.org. BDNF has also been shown to reduce BACE1 activity in the prefrontal cortex frontiersin.org.

Specific research detailing the impact of this compound on these diverse downstream signaling pathways was not found within the provided search results. However, as a BACE1 inhibitor, it is plausible that this compound could indirectly influence pathways regulated by BACE1 activity or expression.

Receptor Desensitization and Regulation Studies (if applicable to BACE1)

BACE1 itself is not a receptor in the classical sense, but its activity and expression are subject to various regulatory mechanisms, including post-translational modifications, transcriptional and translational control, and interactions with other proteins nih.govunits.itnih.govresearchgate.net. Post-translational regulation, including trafficking, is considered particularly relevant to both physiological and pathological conditions nih.gov. BACE1 expression can be regulated by its 5'-untranslated region, microRNAs, and non-coding antisense RNA units.itnih.govfrontiersin.org. Oxidative stress and inflammation can also influence BACE1 transcription units.itnih.govresearchgate.net.

While the term "receptor desensitization" is typically associated with G protein-coupled receptors (GPCRs) and their regulation by mechanisms like arrestin binding frontiersin.orgthebiogrid.org, BACE1's regulation involves different mechanisms. However, there are connections between GPCR signaling and BACE1 regulation. For example, activating delta-opioid receptors can attenuate BACE1 expression and activity frontiersin.orgnih.gov, while activating mu-opioid receptors can promote them frontiersin.orgnih.gov. BACE1 has also been shown to interact with adenylate cyclase, a downstream effector of some GPCRs nih.gov. Palmitoylation of BACE1 can recruit it to lipid rafts, influencing its interaction with neuronal KCNQ2/3 channels rupress.org.

Studies specifically investigating the effect of this compound on BACE1 regulation mechanisms or its potential involvement in receptor desensitization processes were not found in the provided search results. The regulation of BACE1 is complex and involves multiple levels of control.

Preclinical Pharmacological Characterization of Am 6494 in in Vitro and Ex Vivo Systems

Functional Characterization in Primary Neuronal Cultures

Primary neuronal cultures are a vital in vitro tool for assessing the efficacy of potential Alzheimer's disease therapeutics in a biologically relevant environment that mimics the central nervous system. These cultures, often derived from the cortex or hippocampus of rodent embryos, allow for the direct measurement of a compound's ability to modulate the production of amyloid-β (Aβ) peptides from endogenously expressed amyloid precursor protein (APP). In this context, potent BACE1 inhibitors are expected to significantly reduce the secretion of Aβ40 and Aβ42 into the culture medium.

While specific data on the functional performance of AM-6494 in primary neuronal cultures is not detailed in publicly available literature, the activity of other potent BACE1 inhibitors in these systems provides a benchmark for its expected performance. For instance, Lanabecestat has demonstrated picomolar potency in reducing Aβ in primary neuron cultures from mice and guinea pigs. medchemexpress.comastrazeneca.com It is anticipated that this compound would exhibit a similar dose-dependent reduction in Aβ peptides in this assay, confirming its mechanism of action directly in neuronal cells. nih.govspringernature.com Studies with various BACE1 inhibitors in primary cortical neurons have also highlighted the importance of monitoring the compound's effect on BACE1 protein homeostasis, as some inhibitors have been shown to extend the protein's half-life. medchemexpress.com

Assessment in Brain Slice Preparations and Other Ex Vivo Models

Organotypic brain slice cultures represent a sophisticated ex vivo model that preserves the complex three-dimensional cytoarchitecture and synaptic circuitry of the brain. nih.gov These preparations, typically from the hippocampus or cortex, are valuable for studying the processing of APP and the effects of pharmacological agents on Aβ production and clearance in a setting that maintains native cell-cell interactions. nih.gov The methodology allows for the long-term culture of brain tissue, enabling the study of both acute and chronic effects of BACE1 inhibitors. nih.gov

In a typical ex vivo brain slice assay, tissue is cultured for a period before being treated with the test compound. The culture medium is then collected and analyzed, often via ELISA, to quantify the levels of secreted Aβ40 and Aβ42. nih.gov This system provides a crucial link between in vitro cell-based assays and in vivo animal models. Although specific experimental results for this compound in brain slice preparations have not been published, this model is a standard component of preclinical evaluation for BACE1 inhibitors to confirm their efficacy in intact neural tissue.

Comparative Studies of this compound with Other BACE1 Inhibitors in Preclinical Assays

A critical aspect of preclinical characterization is comparing the potency and selectivity of a new chemical entity against other compounds in its class. This compound has been identified as a highly potent BACE1 inhibitor. nih.gov Its selectivity for BACE1 over the homologous protease BACE2 is a key feature, as BACE2 inhibition has been linked to off-target effects such as hypopigmentation. nih.gov

Biochemical assays demonstrate that this compound inhibits BACE1 with a 50% inhibitory concentration (IC50) of approximately 0.4 nM. novartis.com In comparison, its IC50 for BACE2 is 18.6 nM, yielding a selectivity ratio (BACE2 IC50 / BACE1 IC50) of 47. novartis.com This indicates a strong preference for BACE1. Computational studies have further elucidated the basis for this high potency, showing a higher binding affinity for this compound at the BACE1 active site compared to the discontinued (B1498344) inhibitor Umibecestat (B602828) (CNP-520). nih.gov The data suggests that this compound induces a more effective closure of the flexible β-hairpin flap over the enzyme's active site, contributing to its enhanced inhibitory power.

Below is a comparative table of inhibitory activities for this compound and other notable BACE1 inhibitors.

CompoundBACE1 IC50 / KiBACE2 IC50 / KiSelectivity Ratio (BACE2/BACE1)
This compound0.4 nM (IC50)18.6 nM (IC50)47
Verubecestat (B560084) (MK-8931)2.2 nM (Ki)0.38 nM (Ki)0.17
Umibecestat (CNP-520)11 nM (IC50)Data Not AvailableData Not Available
Elenbecestat (E2609)3.9 nM (IC50)46 nM (IC50)~11.8
Lanabecestat (AZD3293)0.6 nM (IC50)0.9 nM (Binding Assay)~1.5

Note: IC50 and Ki are different measures of inhibitor potency; lower values indicate higher potency. The selectivity ratio is calculated from the provided data. medchemexpress.comastrazeneca.commedchemexpress.comnih.govbehavioralhealth2000.commedchemexpress.comselleckchem.comaxonmedchem.comacs.org

Target Engagement Studies in Relevant Preclinical Biological Matrices

Confirming that a drug candidate engages its target in vivo is a cornerstone of preclinical development. For BACE1 inhibitors, target engagement is typically measured by the reduction of Aβ peptides in biological fluids such as cerebrospinal fluid (CSF) and plasma, as well as in brain tissue. nih.gov

This compound has demonstrated effective target engagement in multiple preclinical species. Studies have shown a robust and sustained reduction of Aβ40 levels in both the CSF and brain of rats and rhesus monkeys following oral administration. novartis.com This indicates that the compound is orally bioavailable, crosses the blood-brain barrier, and effectively inhibits BACE1 in the central nervous system. One study highlighted that this compound produced a robust reduction in CSF Aβ40 levels in monkeys after a single 10 mg/kg oral dose. researchgate.net The successful lowering of Aβ in non-rodent primates is a significant step in preclinical validation. Furthermore, in a 13-day mouse study, administration of this compound resulted in no changes to skin or fur color, providing in vivo evidence of its selectivity over BACE2. novartis.com

The table below summarizes the key in vivo target engagement findings for this compound.

Preclinical ModelBiological MatrixFinding
RatCSF & BrainRobust and sustained reduction of Aβ40
Rhesus MonkeyCSF & BrainRobust and sustained reduction of Aβ40
Rhesus MonkeyCSFRobust Aβ40 reduction after a single 10 mg/kg oral dose
MouseWhole Animal (Phenotype)No hypopigmentation observed, suggesting in vivo selectivity over BACE2

Structure Activity Relationship Sar and Computational Studies of Am 6494 Derivatives

Elucidation of Pharmacophore Features for Optimal BACE1 Inhibition

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For BACE1 inhibitors, these models are crucial for identifying novel compounds and optimizing existing ones. nih.gov The key pharmacophoric features generally required for potent BACE1 inhibition include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic features (HY), and aromatic rings (RA). nih.gov

Computational studies have elucidated the specific interactions of AM-6494 with the BACE1 active site, defining its unique pharmacophore. The binding of this compound is anchored by critical interactions with the catalytic dyad, Asp32 and Asp228, which is a hallmark for BACE1 inhibitors. nih.govresearchgate.net Molecular-level investigations have identified a network of amino acid residues that form crucial interactions with this compound, contributing to its high potency. nih.govnih.gov These key residues include:

Lys9

Gly11

Gly13

Tyr14 nih.gov

Leu30 nih.gov

Gly34

Tyr71 nih.gov

Thr72

Phe108

Trp115

Ile118

Val170

Gly230 nih.gov

Thr231

Thr232

Arg235

Arg307

Ala335

These interactions, comprising a mix of hydrogen bonds and hydrophobic contacts, stabilize the inhibitor within the binding pocket and are essential for its inhibitory power. nih.govresearchgate.net The findings from these studies provide a detailed blueprint for the design of new inhibitors with potentially improved potency. nih.gov

Rational Design Principles for Enhancing Potency and Selectivity of this compound Analogs

The discovery of this compound stemmed from a lead optimization program focused on a series of cyclopropylthiazine-based compounds. nih.govacs.org A primary goal of this rational design effort was to enhance selectivity for BACE1 over the structurally related protease BACE2. nih.govnovartis.com Off-target inhibition of BACE2 has been linked to adverse effects such as hypopigmentation, a significant concern for previous BACE1 inhibitor candidates. nih.govresearchgate.net

The optimization process led to the identification of this compound (also referred to as compound 20 in its discovery publication), which demonstrated a biochemical IC50 ratio for BACE2/BACE1 of 47, indicating significant selectivity. nih.govacs.orgnovartis.com This enhanced selectivity was achieved through meticulous structural modifications designed to exploit subtle differences between the active sites of the two enzymes. nih.gov For instance, an effective strategy for improving the selectivity of BACE1 inhibitors involves modifying the P1' position of the compound to interact with unique features of the S1' pocket of the enzyme. nih.gov By replacing a hydrophobic group with a more hydrophilic one at this position, selectivity versus other aspartyl proteases like cathepsin D can be significantly enhanced. nih.gov The success of this compound, which avoids the skin and fur color changes seen with less selective inhibitors in animal studies, underscores the effectiveness of this rational design approach. nih.govnovartis.comresearchgate.net These principles guide the ongoing design of new analogs with even greater potency and improved safety profiles. nih.gov

Advanced Computational Modeling and Simulation Approaches

Computational chemistry has become an indispensable tool in modern drug discovery, providing atomic-level insights that are often inaccessible through experimental methods alone. nih.gov For the this compound series, a variety of advanced modeling and simulation techniques have been employed to understand its binding mechanism, predict the affinity of new analogs, and guide further optimization.

Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a high level of theory for analyzing the intricate electronic details of ligand-protein interactions. nih.gov QM calculations, such as those using Density Functional Theory, can precisely estimate the interaction energies between an inhibitor and individual residues in the enzyme's active site. nih.gov

These studies provide a quantitative description of the forces stabilizing the complex. For BACE1 inhibitors, QM analyses have highlighted that polar interactions, particularly with the charged catalytic aspartate residues (Asp32 and Asp228), are the predominant energetic contributors to complex stabilization. nih.gov These methods can also identify repulsive interactions, such as those with Arg296 in some inhibitor series, which can be targeted for modification to design more potent compounds. nih.gov By accurately modeling these fundamental interactions, QM/MM approaches provide deep insights that are critical for the rational design of next-generation this compound analogs.

While static crystal structures provide a snapshot of inhibitor binding, molecular dynamics (MD) simulations reveal the dynamic nature of the ligand-protein complex over time. tandfonline.commdpi.com Advanced techniques such as accelerated MD (aMD) simulations have been utilized to elucidate the binding mechanism of this compound and understand the structural changes it induces in BACE1. nih.gov

A key finding from MD simulations is the profound effect of this compound on the dynamics of the β-hairpin flap (residues 67-77) that covers the active site. tandfonline.com When bound to this compound, the flap maintains an effective closed conformation. nih.gov This is in contrast to other inhibitors like umibecestat (B602828) (CNP-520), where the flap alternates between semi-open and closed states. nih.govtandfonline.com This stable flap closure induced by this compound is believed to explain its higher inhibitory power and potency. nih.govtandfonline.com

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. rsc.org Free energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are widely used to estimate the binding free energy of ligand-protein complexes from MD simulation trajectories. mdpi.comnih.gov

These calculations were performed for this compound, demonstrating its higher binding affinity for BACE1 compared to the related inhibitor umibecestat. nih.govtandfonline.com The analysis of the individual energy components revealed that van der Waals forces are the dominant contributor to the binding of both inhibitors, underscoring the importance of shape complementarity and hydrophobic interactions. nih.govtandfonline.commdpi.com Such calculations are invaluable for ranking new potential inhibitors and prioritizing them for synthesis and experimental testing. wustl.edu

Energy ComponentThis compound-BACE1 (kcal/mol)Umibecestat-BACE1 (kcal/mol)
ΔGbind -41.58 ± 0.11 -31.99 ± 0.17
ΔEvdW-59.71 ± 0.09-49.21 ± 0.11
ΔEele-17.54 ± 0.12-21.49 ± 0.15
ΔGsolv35.67 ± 0.1038.71 ± 0.09
This table summarizes the binding free energy (ΔGbind) and its constituent energy components calculated for this compound and Umibecestat in complex with BACE1. Data derived from computational studies. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govcore.ac.uk For a series of inhibitors like the this compound family, QSAR can be a powerful tool for predicting the inhibitory potency of newly designed, unsynthesized analogs. ejmad.orgjournalagent.com

The process involves calculating a set of molecular descriptors for each compound that encode its physicochemical, topological, and electronic properties. ejmad.orgjournalagent.com Statistical methods, such as multiple linear regression, are then used to develop an equation that links these descriptors to the observed biological activity (e.g., pIC50). ejmad.org Validated QSAR models serve as a predictive tool to guide the design of new molecules with enhanced activity, thereby streamlining the drug discovery process by focusing synthetic efforts on the most promising candidates. nih.govjournalagent.com

Metabolic Fate and Biotransformation Pathways of Am 6494 Non Clinical, Mechanistic Focus

In Vitro Metabolic Stability Profiling in Hepatic Microsomes and Hepatocytes

In vitro metabolic stability studies are commonly conducted using hepatic microsomes and hepatocytes to assess the rate at which a compound is metabolized by liver enzymes. Hepatic microsomes primarily contain cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism, while hepatocytes contain a broader range of metabolic enzymes, including those involved in both Phase I and Phase II metabolism. if-pan.krakow.plresearchgate.net These studies typically involve incubating the compound with liver microsomes or hepatocytes supplemented with necessary cofactors, such as NADPH, and monitoring the disappearance of the parent compound over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnuvisan.com The rate of disappearance is used to calculate parameters such as half-life (t1/2) and intrinsic clearance (CLint), which are indicative of the compound's metabolic stability. if-pan.krakow.plsrce.hr A higher intrinsic clearance or shorter half-life in these systems suggests that the compound is rapidly metabolized. srce.hr

Enzymatic Pathways Involved in AM-6494 Biotransformation (e.g., Cytochrome P450)

Xenobiotic biotransformation primarily occurs through Phase I and Phase II metabolic reactions, largely catalyzed by enzyme superfamilies such as cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), and UDP-glucuronosyltransferases (UGTs). if-pan.krakow.plslideshare.net CYP enzymes are a major class of enzymes involved in the oxidative metabolism of a vast number of drugs and other xenobiotics. wikipedia.orgmdpi.commdpi.com They are predominantly found in the liver and catalyze reactions such as aromatic and aliphatic hydroxylation, N-oxidation, and S-oxidation, often introducing polar groups that facilitate excretion. slideshare.netwikipedia.orgnih.gov

Given that hepatic microsomes, rich in CYP enzymes, are commonly used in metabolic stability studies, it is highly probable that CYP enzymes are involved in the Phase I biotransformation of this compound. if-pan.krakow.plresearchgate.netresearchgate.net While the specific CYP isoforms responsible for this compound metabolism are not detailed in the provided search results, investigating these isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is standard practice to understand potential drug-drug interactions and inter-individual variability in metabolism. mdpi.com Phase II reactions, such as glucuronidation, sulfation, or glutathione (B108866) conjugation, may also play a role in the biotransformation of this compound or its Phase I metabolites, leading to more water-soluble conjugates that are readily excreted. slideshare.net

Further research would be required to definitively identify the specific enzymatic pathways and isoforms responsible for the biotransformation of this compound and to quantify their relative contributions.

Data Tables

Based on the provided search results, specific quantitative data on the metabolic stability or metabolite concentrations of this compound suitable for creating detailed data tables within the strict scope of the outline were not available. The search results primarily discuss the general methods for metabolic stability profiling and metabolite identification rather than providing specific experimental data for this compound itself.

Investigation of Am 6494 in in Vivo Preclinical Animal Models Mechanistic & Pharmacodynamic Focus

Pharmacodynamic Assessment of Aβ Reduction in Central Nervous System (CNS) and Cerebrospinal Fluid (CSF)

Preclinical studies in animal models have investigated the pharmacodynamic effects of AM-6494 on Aβ levels in the CNS and CSF nih.govacs.orgresearchgate.netresearchgate.net. These studies are crucial for understanding the compound's potential to impact the amyloid cascade in vivo.

Time- and Concentration-Dependent Effects on Aβ Levels in Rodent Models

Administration of this compound has demonstrated robust and sustained reduction of CSF and brain Aβ40 levels in rat pharmacodynamic models nih.govacs.orgresearchgate.net. Maximum Aβ reduction in both CSF and brain was observed at 4 hours post-dose in a rat assay using a 3 mg/kg oral dose researchgate.net. An indirect response model was utilized to characterize the pharmacokinetic-pharmacodynamic relationship in rats researchgate.net. The estimated unbound plasma IC50 values for CSF and brain Aβ reduction (3.7 and 4.3 nM, respectively) were consistent with the estimated plasma EC50 values obtained from the single-dose pharmacodynamic study researchgate.net.

While specific detailed time- and concentration-dependent data across a range of doses and time points for this compound in rodents are not extensively detailed in the provided snippets, the consistent observation of robust and sustained Aβ reduction in both brain and CSF highlights its pharmacodynamic activity in these models nih.govacs.orgresearchgate.netresearchgate.net.

Comparative Pharmacodynamics in Non-Human Primate Models

This compound has also been evaluated in non-human primate models, specifically Rhesus monkeys nih.govacs.orgresearchgate.netresearchgate.net. A robust Aβ40 reduction in CSF was observed in Rhesus monkeys at a 5 mg/kg dose researchgate.net. The generated in vivo unbound plasma IC50 for CSF was 0.5 nM, indicating a higher potency in monkeys compared to rats researchgate.net. This suggests potential species differences in the pharmacodynamic response to this compound.

Based on the available data, a comparative overview of this compound's pharmacodynamics in rodent and non-human primate models can be summarized:

SpeciesCompartmentObserved Effect on Aβ40 LevelsEstimated Unbound Plasma IC50
RatCSFRobust and sustained reduction3.7 nM
RatBrainRobust and sustained reduction4.3 nM
Rhesus MonkeyCSFRobust reduction0.5 nM

Exploratory Studies in Animal Models of Alzheimer's Disease Pathology (Focus on BACE1 Mechanism)

This compound is identified as a potent and orally effective inhibitor against BACE1, a key enzyme in the amyloid cascade hypothesized to contribute to Alzheimer's disease pathology nih.govacs.orgresearchgate.netfrontiersin.orgnih.gov. BACE1 initiates the generation of Aβ, leading to amyloid plaque deposition researchgate.net. By inhibiting BACE1, this compound is expected to reduce the production of Aβ.

Computational studies comparing the binding mechanism of this compound relative to umibecestat (B602828) (CNP-520), another BACE1 inhibitor, have provided insights into this compound's high inhibitory potency researchgate.netnih.gov. These studies utilized techniques such as accelerated MD simulation and principal component analysis researchgate.netnih.gov. The results indicated a higher binding affinity of this compound at BACE1 with van der Waals interactions as a dominant energy contributor researchgate.netnih.gov. Conformational monitoring of the β-hairpin flap covering the active site of BACE1 revealed an effective flap closure when bound with this compound, which is suggested to explain its higher inhibitory power compared to CNP-520 researchgate.netnih.gov. Critical residues involved in the potency of these inhibitors at the BACE1 binding interface include the catalytic Asp32/228 dyad, Tyr14, Leu30, Tyr71, and Gly230 researchgate.netnih.gov.

While the provided snippets confirm this compound's mechanism as a BACE1 inhibitor and its effect on Aβ levels in animal models, detailed exploratory studies specifically investigating the impact of this compound on other aspects of AD pathology (beyond Aβ reduction) in animal models are not extensively described. However, the robust reduction in Aβ levels observed in pharmacodynamic studies forms the basis for its investigation in the context of AD pathology nih.govacs.orgresearchgate.netresearchgate.net.

Assessment of Systemic Exposure and Brain Penetration in Animal Models

Assessment of systemic exposure and brain penetration is a critical aspect of preclinical evaluation to understand how a compound is distributed within the body and reaches its target site in the brain. While detailed pharmacokinetic profiles (such as AUC, Cmax, half-life) across different animal species are not fully provided in the snippets, some information regarding systemic exposure and brain penetration can be inferred.

This compound is described as an orally efficacious BACE1 inhibitor nih.govacs.orgnih.gov. This implies that the compound is absorbed into the systemic circulation after oral administration and reaches sufficient concentrations to exert its pharmacodynamic effects. The observation of robust reduction in both CSF and brain Aβ levels in rats and monkeys indicates that this compound is capable of crossing the blood-brain barrier and achieving pharmacologically relevant concentrations in the CNS nih.govacs.orgresearchgate.netresearchgate.net.

In the rat pharmacodynamic model, unbound plasma concentrations were correlated with the reduction in CSF and brain Aβ levels researchgate.net. The consistency between the unbound plasma IC50 values and the estimated plasma EC50 values for Aβ reduction suggests that the unbound concentration in plasma is a reasonable predictor of the free concentration at the target site in the brain researchgate.net.

Although specific brain-to-plasma ratio data for this compound is not explicitly available in the provided text, the observed effects on brain Aβ levels confirm its ability to penetrate the CNS.

Advanced Research Methodologies Applied to Am 6494 Investigations

Use of Isotopic Labeling and Advanced Spectroscopic Techniques

Isotopic labeling and advanced spectroscopic techniques play crucial roles in the characterization of small molecules and their interactions with biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various forms of optical spectroscopy can provide detailed information about a compound's structure, purity, conformation, binding kinetics, and metabolic fate. For BACE1 inhibitors and compounds relevant to Alzheimer's disease research, spectroscopy, including NMR, has been utilized to study molecular-level interactions, such as the interaction of compounds with amyloid-beta aggregates nih.govresearchgate.net. Advanced spectroscopic techniques have been generally applied in the discovery of potent and selective BACE1 inhibitors dntb.gov.ua. While specific published studies detailing the direct application of isotopic labeling or advanced spectroscopic techniques to AM-6494 were not prominently featured in the search results, these methodologies are fundamental in drug discovery and characterization pipelines and would typically be employed to confirm the structure, study the behavior in solution, and investigate the metabolism of a preclinical candidate like this compound. Isotopic labeling, for instance, is invaluable for tracing the compound's path through biological systems and identifying metabolites using MS.

Application of "-Omics" Technologies (e.g., Proteomics, Metabolomics) to Elucidate this compound Effects

"-Omics" technologies, such as proteomics and metabolomics, offer comprehensive views of biological systems and their responses to interventions. Proteomics allows for the large-scale study of proteins, while metabolomics focuses on small molecules involved in metabolic pathways. These techniques can be applied to understand the broader biological impact of a compound beyond its primary target engagement. In the context of Alzheimer's disease and BACE1 inhibition, quantitative proteomics has been used to identify proteins that bind to amyloid-beta oligomers, providing insights into disease mechanisms researchgate.net. Proteomics methods are also recognized as efficient tools for identifying cellular targets of inhibitors justia.com. While direct studies detailing the application of proteomics or metabolomics specifically to elucidate the effects of this compound were not extensively described in the provided snippets, these technologies are routinely used in preclinical studies to assess off-target effects, identify biomarkers of response, and understand the perturbation of biological pathways by drug candidates. For a BACE1 inhibitor, such studies could investigate changes in protein expression levels or metabolic profiles in relevant tissues or biofluids following treatment with this compound, potentially revealing both on-target effects (e.g., changes in APP processing markers) and potential off-target interactions.

Advanced Imaging Techniques for In Vivo Target Engagement

Assessing target engagement in vivo is critical to confirm that a drug candidate reaches its target in living organisms and interacts with it as intended. For BACE1 inhibitors, advanced imaging techniques, particularly Positron Emission Tomography (PET) imaging using radiolabeled tracers that bind to BACE1, are employed to measure enzyme occupancy in the brain guidetopharmacology.orgacs.org. This provides direct evidence that the inhibitor is engaging its target in the central nervous system. This compound has been shown to have oral efficacy in reducing central Aβ40 load in vivo guidetomalariapharmacology.org, which necessitates studies demonstrating that the compound crosses the blood-brain barrier and inhibits BACE1 in the brain. While specific published data detailing the use of advanced imaging techniques specifically for this compound target engagement were not found in the provided search results, the importance of in vivo imaging for BACE1 inhibitors is well-established in the field guidetopharmacology.orgacs.org. Such studies would be a standard part of the preclinical evaluation for a compound like this compound to confirm brain penetration and target occupancy at pharmacologically relevant doses.

Future Directions and Unexplored Avenues in Am 6494 Academic Research

Addressing Unresolved Questions in AM-6494's Molecular Mechanism of Action

This compound is recognized as a potent, highly selective, and orally effective inhibitor of BACE1. nih.govtandfonline.com Computational studies have provided significant insights into its binding mechanism, yet several questions remain unanswered, presenting fertile ground for future academic inquiry.

Research has demonstrated that this compound exhibits a higher binding affinity for BACE1 compared to other inhibitors like umibecestat (B602828), with van der Waals forces being the predominant contributor to this interaction. nih.govtandfonline.com A key feature of its high inhibitory power is its ability to induce an effective closure of the β-hairpin flap covering the active site of the enzyme. nih.govtandfonline.com This contrasts with other compounds where the flap may alternate between semi-open and closed conformations. nih.gov

Despite these advances, the precise atomistic molecular mechanism of BACE1 inhibition by this compound is not fully elucidated. nih.govtandfonline.com Future research should focus on:

Dynamic Interaction Investigation: While accelerated molecular dynamics (aMD) simulations have been employed, further dynamic studies could unravel more subtle aspects of the conformational changes in BACE1 upon binding with this compound. nih.govtandfonline.com

Role of Critical Residues: Key residues such as the catalytic dyad Asp32/228, Tyr14, Leu30, Tyr71, and Gly230 have been identified as crucial for the potency of inhibitors at the BACE1 binding interface. nih.govtandfonline.com A deeper investigation into the specific interactions of this compound with these residues could provide a more detailed understanding of its high potency.

Selectivity over BACE2: this compound has shown in vivo selectivity over BACE2, a structurally related aspartyl protease. nih.govacs.org The molecular basis for this selectivity is a critical area for further study, as non-selective inhibition of BACE2 has been linked to adverse effects. nih.govacs.org Understanding this selectivity at a molecular level is paramount for designing safer BACE1 inhibitors.

Research AreaKey FindingsUnresolved Questions
Binding Affinity Higher than umibecestat, dominated by van der Waals forces. nih.govtandfonline.comThe precise contribution of individual interactions to the overall binding energy.
Flap Dynamics Induces effective flap closure of the BACE1 active site. nih.govtandfonline.comThe kinetics and transition pathways of flap opening and closing.
Key Residue Interactions Interacts with Asp32/228, Tyr14, Leu30, Tyr71, and Gly230. nih.govtandfonline.comThe quantitative energetic contribution of each residue to the binding affinity.
BACE2 Selectivity Demonstrates a biochemical IC50 BACE2/BACE1 ratio of 47. nih.govacs.orgThe specific structural and chemical features of this compound that prevent potent BACE2 inhibition.

Exploration of Novel Therapeutic Applications Beyond Alzheimer's Disease Based on BACE1 Inhibition

The primary focus of BACE1 inhibitor development has been Alzheimer's disease, aiming to reduce the production of amyloid-β (Aβ) peptides. nih.govtandfonline.comnih.govacs.org However, the role of BACE1 in other physiological and pathological processes suggests that inhibitors like this compound could have therapeutic applications in other conditions.

BACE1 is known to cleave a variety of substrates beyond the amyloid precursor protein (APP). nih.gov This opens up the possibility that BACE1 inhibition could be beneficial in other neurological or even non-neurological diseases where BACE1 activity is dysregulated. Future academic research could explore:

Neuropathic Pain: Some studies have suggested a role for BACE1 in processing substrates involved in nerve injury and pain signaling. Investigating the effect of this compound in preclinical models of neuropathic pain could be a valuable avenue.

Cancer: BACE1 has been implicated in the progression of certain cancers through its cleavage of specific substrates involved in cell growth and migration. The potential of this compound as an anti-cancer agent, perhaps in combination with other therapies, warrants investigation.

Diabetes: While BACE2 is more directly linked to pancreatic β-cell function, the interplay between BACE1 and BACE2 and their substrates in metabolic regulation is complex. purdue.edu Given this compound's selectivity, it could be a useful tool to dissect the specific roles of BACE1 in metabolic pathways.

The exploration of these novel applications will require a deep understanding of BACE1's function outside of the central nervous system and the development of relevant preclinical models.

Development of Next-Generation BACE1 Inhibitors Inspired by this compound's Profile

The development of BACE1 inhibitors has been fraught with challenges, with many candidates failing in clinical trials due to lack of efficacy or safety concerns. nih.govnih.govclinicaltrialsarena.com The favorable profile of this compound, particularly its potency and selectivity, provides a valuable template for the design of next-generation inhibitors. nih.govtandfonline.comnih.govacs.org

Key features of this compound that can inform future drug design include:

Scaffold Design: this compound belongs to a series of cyclopropylthiazines. nih.govacs.org The structural motifs within this scaffold that contribute to its high affinity and selectivity can be used as a starting point for the design of new chemical entities with improved properties.

Blood-Brain Barrier Penetration: The ability of a BACE1 inhibitor to effectively cross the blood-brain barrier is crucial for its therapeutic efficacy in Alzheimer's disease. nih.govbiorxiv.org The physicochemical properties of this compound that facilitate its oral efficacy and brain penetration should be studied and optimized in new inhibitor designs.

Minimizing Off-Target Effects: A significant adverse effect of some BACE1 inhibitors is the alteration of skin and fur color, attributed to the inhibition of BACE2 in melanosome maturation. nih.govacs.org this compound did not cause this effect in animal studies, highlighting the importance of BACE2 selectivity. nih.govacs.org Future designs should aim for even greater selectivity to minimize the risk of mechanism-based side effects. nih.gov

Computational tools, such as generative artificial intelligence and molecular docking simulations, can be leveraged to explore vast chemical spaces and design novel inhibitors with optimized properties based on the structural and mechanistic insights gained from this compound. biorxiv.orgnih.gov

Feature of this compoundImplication for Next-Generation Inhibitors
High Potency The core chemical structure can be used as a template for designing new compounds with high affinity for BACE1.
BACE2 Selectivity The structural elements responsible for selectivity can be identified and incorporated into new designs to enhance safety.
Oral Efficacy The pharmacokinetic properties can be modeled and optimized to ensure good bioavailability and brain penetration in new drug candidates.

Collaborative Research Initiatives and Interdisciplinary Approaches to this compound Research

The complexity of Alzheimer's disease and the challenges in developing effective treatments necessitate a collaborative and interdisciplinary approach. alzheimersresearchuk.orgnih.govalzheimersnewstoday.com The future of this compound research will be significantly enhanced by such initiatives.

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic science and drug development. alzheimersresearchuk.org These partnerships can provide access to resources, expertise, and compound libraries that are often unavailable in a purely academic setting.

Global Consortia: Large-scale initiatives like the Accelerating Medicines Partnership® Program for Alzheimer's Disease (AMP® AD) and the Davos Alzheimer's Collaborative bring together government, industry, and non-profit organizations to share data and accelerate the discovery of novel therapeutic targets. nih.govdavosalzheimerscollaborative.org Integrating data from this compound research into these platforms could provide broader insights into the role of BACE1 in Alzheimer's disease.

Interdisciplinary Research Teams: Advancing the understanding of this compound will require the expertise of medicinal chemists, structural biologists, computational scientists, pharmacologists, and clinicians. alzheimersresearchuk.org Interdisciplinary teams can tackle the multifaceted challenges of drug discovery, from molecular design to preclinical and potentially clinical evaluation. The Dementia Consortium is an example of a successful collaboration that brings together academic researchers with industry expertise to translate novel drug targets towards clinical application. alzheimersresearchuk.org

By fostering these collaborative and interdisciplinary efforts, the research community can more effectively address the remaining questions surrounding this compound and its potential as a therapeutic agent, ultimately accelerating the development of new treatments for Alzheimer's disease and other related conditions.

Q & A

Q. What is the primary pharmacological target of AM-6494, and how does its inhibitory activity compare between BACE1 and BACE2?

this compound is a potent, orally active inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), with an IC50 of 0.4 nM. It demonstrates ~46-fold selectivity for BACE1 over BACE2 (IC50: 18.6 nM) in vitro . This selectivity is critical for minimizing off-target effects in Alzheimer’s disease research, as BACE2 inhibition may disrupt unrelated metabolic pathways. Methodologically, researchers should validate BACE1/BACE2 inhibition using enzymatic assays with fluorogenic substrates and confirm selectivity via parallel dose-response curves .

Q. What experimental evidence supports this compound’s in vivo selectivity for BACE1?

In vivo studies using transgenic mouse models showed that this compound reduces amyloid-beta (Aβ) levels in cerebrospinal fluid without significantly altering BACE2-dependent physiological processes, such as pancreatic β-cell function. Researchers should employ pharmacodynamic profiling (e.g., Aβ40/42 quantification via ELISA) and monitor biomarkers like Tmem27 (a BACE2 substrate) to confirm target engagement and selectivity .

Q. How can researchers verify the structural basis of this compound’s potency and selectivity?

The compound’s molecular interactions with BACE1 have been elucidated via X-ray crystallography and molecular dynamics simulations. Key features include hydrogen bonding with catalytic aspartate residues (Asp32/Asp228) and hydrophobic interactions with the S3 subpocket. Advanced structural analysis should involve co-crystallization studies and comparative binding free energy calculations between BACE1 and BACE2 .

Advanced Research Questions

Q. What methodological challenges arise when designing in vivo experiments to assess this compound’s blood-brain barrier (BBB) penetration?

Despite its oral efficacy, this compound’s BBB permeability must be quantified using techniques like brain/plasma ratio measurements in rodents or in situ perfusion models. Researchers should account for species-specific differences in P-glycoprotein efflux and use LC-MS/MS to detect unbound drug concentrations in brain tissue .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Discrepancies may arise from factors like protein binding, metabolic stability, or off-target effects. To address this, perform plasma protein binding assays (e.g., equilibrium dialysis) and assess metabolic clearance in hepatocyte incubations. Cross-validate findings using orthogonal models, such as primary neuron cultures or induced pluripotent stem cell (iPSC)-derived neurons .

Q. What strategies optimize this compound’s inhibitory activity while minimizing toxicity in long-term studies?

Structure-activity relationship (SAR) studies highlight the importance of substituents at the P1 and P3 positions for potency and selectivity. Researchers should iteratively modify these regions using computational docking (e.g., Glide or AutoDock) and evaluate toxicity via high-content screening (HCS) in astrocytes or microglia .

Q. How should researchers analyze this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in preclinical models?

Develop a compartmental PK-PD model integrating plasma and brain pharmacokinetics with Aβ reduction data. Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability and identify covariates like body weight or genotype influencing drug response .

Data Analysis and Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-response data in BACE1 inhibition assays?

Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation) in software like GraphPad Prism. Report IC50 values with 95% confidence intervals and compare selectivity ratios via ANOVA followed by Tukey’s post hoc test .

Q. How should researchers address variability in Aβ measurements across different experimental batches?

Implement inter-batch normalization using internal controls (e.g., synthetic Aβ standards) and include negative controls (e.g., BACE1-knockout samples) to validate assay specificity. Use mixed-effects models to statistically adjust for batch effects .

Q. What are the best practices for reporting this compound’s molecular characterization in manuscripts?

Follow IUPAC nomenclature for chemical naming and provide full spectral data (NMR, HRMS) in supplementary materials. Include purity assessments (HPLC ≥95%) and detailed synthetic procedures with yields and stereochemical confirmation .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound’s in vivo efficacy studies?

Adhere to ARRIVE guidelines by reporting animal strain, age, sex, and housing conditions. Share raw data (e.g., Aβ levels, pharmacokinetic parameters) in public repositories like Zenodo and provide step-by-step protocols for dosing regimens .

Q. What ethical frameworks apply when using this compound in studies involving transgenic Alzheimer’s models?

Comply with institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) and prioritize humane endpoints, such as monitoring cognitive decline via Morris water maze performance instead of terminal procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM-6494
Reactant of Route 2
Reactant of Route 2
AM-6494

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.